Potassium nonafluoro-1-butanesulfonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

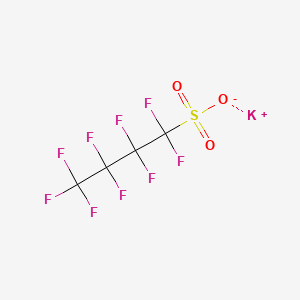

Potassium nonafluoro-1-butanesulfonate is a chemical compound with the molecular formula C4F9KO3S . It is a white crystalline solid known for its high thermal stability, low vapor pressure, and good solubility in polar solvents . This compound is widely used as a fluorinating reagent in organic reactions and finds applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

準備方法

Synthetic Routes and Reaction Conditions: Potassium nonafluoro-1-butanesulfonate is typically prepared by reacting nonafluorobutanesulfonyl fluoride with potassium hydroxide. The reaction involves the following steps :

Reaction: Nonafluorobutanesulfonyl fluoride is reacted with potassium hydroxide in an aqueous medium.

Purification: The resulting product is washed with water and dried in vacuo.

Conversion: The potassium salt can be distilled with 100% sulfuric acid to obtain the free acid, which can then be distilled and converted back to the pure potassium salt.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield through optimized reaction conditions and purification techniques .

化学反応の分析

Types of Reactions: Potassium nonafluoro-1-butanesulfonate undergoes various types of reactions, including:

Nucleophilic Fluorination: It acts as a fluorinating reagent, transferring fluorine atoms to other compounds.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include fluorinated organic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials .

科学的研究の応用

Fluorinating Reagent

Potassium nonafluoro-1-butanesulfonate is widely recognized for its ability to transfer fluorine atoms to other compounds, making it an effective fluorinating reagent in organic synthesis. It is utilized in:

- Pharmaceuticals : Enhancing the properties of drug molecules through fluorination.

- Agrochemicals : Modifying herbicides and pesticides to improve efficacy and reduce environmental impact .

Fire-Retardant Materials

One of the notable applications of this compound is in the development of fire-retardant wooden laminates. A case study demonstrated that:

- The compound was used as an infiltrating agent in a three-step process involving mild delignification, infiltration, and hot pressing.

- The resulting wooden laminate exhibited superior mechanical properties and flame resistance compared to untreated wood, making it suitable for structural applications where fire safety is critical .

Energy Applications

Recent studies have highlighted its role in energy technologies:

- Perovskite Solar Cells : this compound has been used as an additive that enhances the efficiency of solar cells by improving the energy matching between layers and passivating defects at interfaces. This application resulted in an increase in power conversion efficiency from 20.6% to 23.2% .

- Lithium Batteries : It serves as a precursor for ionic liquids that modify cathode materials, enhancing battery stability and performance during charge-discharge cycles .

Case Studies

Safety Considerations

While this compound poses relatively low risks when handled properly, it can cause skin irritation and serious eye damage upon contact. Safety measures include:

作用機序

The mechanism of action of potassium nonafluoro-1-butanesulfonate involves its ability to transfer fluorine atoms to other compounds. This fluorination process is facilitated by the compound’s high reactivity and stability . The molecular targets and pathways involved include the coordination of the sulfonate group to metal centers, acting as an anchoring unit in various reactions .

類似化合物との比較

- Nonafluorobutane-1-sulfonic acid

- Perfluoro-1-butanesulfonyl fluoride

- Heptafluorobutyric acid

- Undecafluorohexanoic acid

Comparison: Potassium nonafluoro-1-butanesulfonate is unique due to its high thermal stability, low vapor pressure, and effective fluorination capabilities. Compared to similar compounds, it offers better solubility in polar solvents and enhanced reactivity in organic reactions .

特性

CAS番号 |

29420-49-3 |

|---|---|

分子式 |

C4HF9KO3S |

分子量 |

339.20 g/mol |

IUPAC名 |

potassium;1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate |

InChI |

InChI=1S/C4HF9O3S.K/c5-1(6,3(9,10)11)2(7,8)4(12,13)17(14,15)16;/h(H,14,15,16); |

InChIキー |

HNXDYNVXCUCKMS-UHFFFAOYSA-N |

SMILES |

C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(C(F)(F)F)(F)F.[K+] |

正規SMILES |

C(C(C(F)(F)S(=O)(=O)O)(F)F)(C(F)(F)F)(F)F.[K] |

Key on ui other cas no. |

29420-49-3 |

ピクトグラム |

Corrosive; Irritant |

同義語 |

perfluorobutane sulfonate perfluorobutanesulfonic acid potassium perfluorobutanesulfonate |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。